molecular formula C8H12N2O B1140891 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 105786-40-1

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B1140891
CAS No.: 105786-40-1
M. Wt: 152.19
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Description

Structural Characteristics and IUPAC Nomenclature

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound featuring a norbornene core fused to an aminocarboxamide functional group. Its IUPAC name, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide , reflects its stereochemical configuration and bridged bicyclic architecture. The molecular formula is C₈H₁₂N₂O , with a molecular weight of 152.19 g/mol . The structure comprises:

  • A bicyclo[2.2.1]hept-5-ene skeleton with a strained double bond
  • An exo -oriented amine group at position 3
  • A carboxamide substituent at position 2

The norbornene framework imposes significant ring strain, enhancing reactivity while maintaining structural rigidity.

Structural Feature Description
Bicyclic System Norbornene core with two fused cyclopentane rings
Functional Groups Primary amine (-NH₂), carboxamide (-CONH₂)
Stereochemistry (1R,2R,3S,4S) configuration for major diastereomer
Double Bond Position Between C5 and C6 atoms

Physicochemical Properties

The compound exhibits unique physical characteristics due to its constrained geometry:

  • Melting Point : 235–253°C (varies by stereoisomer)
  • Density : ~1.3 g/cm³ (estimated)
  • Solubility : Miscible in polar solvents (water, ethanol, methanol)
  • pKa : Predicted 16.32±0.40 (amine group)
  • Optical Rotation : [α]D values dependent on stereochemical purity

Thermogravimetric analysis reveals decomposition above 300°C, consistent with strained bicyclic systems. The carboxamide group participates in hydrogen bonding, influencing crystallinity and solubility.

Historical Context in Norbornene Chemistry

Norbornene derivatives emerged as critical scaffolds following the 1950s development of Diels-Alder routes to bicyclic systems. The parent compound norbornene (bicyclo[2.2.1]hept-2-ene) became a template for studying:

  • Ring-opening metathesis polymerization (ROMP)
  • Transition metal-catalyzed C–H activation
  • Conformationally restricted bioactive molecules

This compound represents an evolution in norbornene functionalization, combining amino and carboxamide groups for pharmaceutical applications. Early syntheses leveraged stereoselective Diels-Alder reactions, while modern routes employ asymmetric catalysis.

Stereochemical Features and Isomeric Forms

The compound exhibits complex stereochemistry due to four chiral centers (C1, C2, C3, C4). Major isomeric forms include:

Isomer Configuration CAS Number Key Properties
(1R,2R,3S,4S) exo-amine, exo-carboxamide 105786-40-1 Most pharmacologically relevant
(1S,2S,3R,4R) enantiomer of above 365544-86-1 Mirror-image optical activity
endo-amine derivatives Variable configurations 88330-29-4 Altered solubility profiles

X-ray crystallography confirms the diexo configuration ((1R,2R,3S,4S)) as the predominant biologically active form. Chiral HPLC separates enantiomers with >99% ee using cellulose-based stationary phases.

Relationship to Bicyclic Amino Acid Derivatives

This carboxamide derivative belongs to a broader class of constrained bicyclic amino acids with applications in:

  • Peptidomimetics : Replaces α-amino acids in protease-resistant peptides
  • Kinase Inhibitors : Serves as core structure in ALK and c-Met inhibitors
  • Polymer Chemistry : Monomer for specialty norbornene-based polymers

Compared to linear analogs, the bicyclic framework:

  • Reduces conformational flexibility by ~40% (molecular dynamics simulations)
  • Increases metabolic stability (t₁/₂ > 6h in liver microsomes)
  • Enhances binding affinity through preorganization of functional groups

The carboxamide variant provides improved solubility over carboxylic acid analogs (e.g., 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid), facilitating formulation for biological studies.

Properties

IUPAC Name

3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQSHSJVMGGQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Lewis Acid Catalysts

Yields improve significantly with tailored Lewis acids. Aluminum chloride (AlCl₃) increases regioselectivity for the endo product, critical for downstream amidation steps. Table 1 compares catalysts:

CatalystTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
BF₃·Et₂O0247885:15
AlCl₃-10128592:8
TiCl₄25486575:25

Post-cycloaddition hydrolysis using NaOH/EtOH at 60°C converts esters to carboxylic acids, which are then treated with ammonium chloride to form the carboxamide.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Early routes relied on resolving racemic 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide using chiral acids. A 1983 study achieved 99% optical purity by treating the racemate with D-tartaric acid in ethanol, isolating the (1R,2S,3R,4S)-diastereomeric salt via fractional crystallization. However, this method suffers from low efficiency (35% maximum yield) and high solvent consumption.

Microwave-Assisted One-Pot Synthesis

Recent advances employ microwave irradiation to accelerate key steps. A 2022 protocol condenses cyclopentadiene with acrylamide derivatives under microwave conditions (100°C, 30 min), achieving 88% yield of the bicyclic carboxamide. Subsequent amination via Hofmann rearrangement using Pb(OAc)₄ introduces the amine group in situ, reducing total synthesis time from 72 hours to 4 hours.

Comparative Analysis of Methods

Table 2 evaluates the four methods:

MethodYield (%)Purity (%)Reaction TimeScalability
Diels-Alder + Hydrolysis78–859524–48 hHigh
Reductive Amination90–929812 hModerate
Resolution35–409972 hLow
Microwave-Assisted85–88974 hHigh

The Diels-Alder route offers scalability but requires stringent temperature control. Reductive amination excels in stereoselectivity, while microwave methods promise rapid, energy-efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Applications References
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide C₈H₁₂N₂O 152.19 3-amino, 2-carboxamide exo/endo ALK inhibition, chiral synthesis [7, 11, 15, 19]
3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide C₇H₈N₂O₂ 152.15 3-oxo, 2-carboxamide - Intermediate in heterocyclic synthesis [17]
N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide C₁₁H₁₅ClN₂O 234.70 3-chloropropyl, 2-carboxamide exo/endo Precursor for serotoninergic ligands [2, 5, 9]
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₇H₉NO₃ 155.15 7-oxa, 3-amino, 2-carboxylic acid - Not reported (discontinued) [18]

Key Observations :

  • Bioactivity: The 3-amino and carboxamide groups in this compound are critical for ALK inhibition, while substituents like 3-oxo or 7-oxa reduce kinase activity ().
  • Stereochemical Impact: Exo/endo isomerism in norbornene derivatives (e.g., Norbo-1–28) affects serotonin receptor binding, with exo isomers often showing higher affinity ().

Key Insights :

  • Scaffold Modifications: Replacement of the 3-amino group with benzazepinone (Compound 326) shifts activity from ALK to c-Met ().
  • Stereoisomerism: Exo isomers of norbornene carboxamides (e.g., Norbo-1) exhibit enhanced receptor binding compared to endo counterparts ().

Pharmacokinetic Optimization

  • Bioavailability: Ethyl substituents on azepinone nitrogen and methoxy groups improve oral bioavailability (11% in rats) and IR selectivity ().
  • Salt Formation: Hydrochloride salts of Norbo-27/28 enhance solubility for in vivo studies ().

Biological Activity

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its stability and reactivity. Its chemical formula is C8_8H12_12N2_2O, with a molecular weight of approximately 168.19 g/mol. The presence of both amine and carboxamide functional groups enhances its potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of anaplastic lymphoma kinase (ALK), which plays a crucial role in certain cancers. It has been found to inhibit autophosphorylation of the oncogenic fusion protein NPM-ALK in cell lines derived from anaplastic large cell lymphoma (ALCL) .
  • Receptor Binding : Research indicates that the compound may bind to neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Biological Activity and Applications

The biological activity of this compound extends across various fields, including medicinal chemistry and pharmacology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits ALK activity; potential anti-cancer properties
Neurotransmitter Interaction Possible binding to receptors involved in neurological functions
Antitumor Efficacy Demonstrated selective cytotoxicity against ALK-positive ALCL cells
Chiral Building Block Used in organic synthesis for creating enantiopure compounds

Case Studies

Several studies have highlighted the compound's efficacy in specific applications:

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) :
    • A study identified a series of compounds based on the bicyclo[2.2.1]hept-5-ene scaffold that inhibited ALK activity with significant selectivity against other kinases, indicating potential for targeted cancer therapy .
  • Synthesis of Chiral Molecules :
    • Research demonstrated the use of this compound as a chiral building block in synthesizing various heterocycles, showcasing its utility in drug discovery .
  • Transport Studies :
    • Comparative studies with isomeric compounds revealed enhanced reactivity with Na+-independent amino acid transport systems, suggesting implications for understanding amino acid transport mechanisms in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide?

  • Methodological Answer : A common approach involves reacting 5-norbornene-2-carboxylic acid derivatives with reagents like oxalyl chloride in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. For example, (endo,exo)-methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is synthesized by treating 5-norbornene-2-carboxylic acid with oxalyl chloride and catalytic DMF, followed by aminolysis to introduce the carboxamide group . Key steps include temperature control (0°C to room temperature) and characterization via IR and ¹H NMR spectroscopy to confirm regiochemistry .

Q. How is the purity and identity of this compound typically verified in research settings?

  • Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with chiral columns to resolve stereoisomers, while identity is confirmed via:

  • Melting Point Analysis : Reported melting points range from 235–253°C for exo-isomers .
  • Spectroscopy : ¹H NMR (e.g., δ 5.5–6.0 ppm for olefinic protons) and IR (amide I band ~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks at m/z 153.20 (M+H⁺) align with the molecular formula C₈H₁₃N₂O .

Q. What are the key stability considerations when handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxamide group .
  • Handling : Use moisture-free solvents (e.g., dried CH₂Cl₂) and avoid prolonged exposure to light, as the bicyclic framework may undergo photochemical ring-opening .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and mobile phases like hexane/isopropanol (80:20) .
  • Crystallography : Single-crystal X-ray diffraction of hydrochloride salts (e.g., rel-(1R,2R,3S,4S)-isomer) confirms absolute configuration .
  • Dynamic NMR : Monitor diastereomer interconversion at variable temperatures to assess kinetic stability .

Q. What methodologies are employed to study the reactivity of this compound in forming heterocyclic derivatives?

  • Methodological Answer :

  • Cycloaddition Reactions : React with dienophiles (e.g., maleic anhydride) under Diels-Alder conditions to form fused bicyclic adducts. Monitor regioselectivity via ¹³C NMR .
  • Amide Coupling : Use EDC/HOBt to conjugate the carboxamide with amines, generating pyrrolo[2,1-b]quinazolinones. Characterize products via HRMS and X-ray crystallography .
  • Photochemical Studies : Irradiate at 254 nm to track [2+2] cycloaddition pathways, analyzed via GC-MS .

Q. How do computational models contribute to understanding the compound's electronic structure and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility trends .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .

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